molecular formula C17H28N2O3 B13789650 Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester CAS No. 63986-40-3

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester

Cat. No.: B13789650
CAS No.: 63986-40-3
M. Wt: 308.4 g/mol
InChI Key: ZLTIWADRYUDWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester (IUPAC name: ethyl 2-(diethylamino)ethyl 2-methyl-4-propoxycarbanilate) is a substituted carbanilate ester. Its structure comprises:

  • Aromatic core: A benzene ring substituted with a methyl group at position 2 and a propoxy group at position 2.
  • Ester linkage: A diethylaminoethyl ester group at the carbamic acid moiety.

Key Physical and Chemical Properties (inferred from analogs in evidence):

  • Molecular weight: ~350–400 g/mol (based on analogs like CAS 6972-87-8 with similar substituents) .
  • Hydrogen bond donors/acceptors: 1 donor (NH) and 5 acceptors (ester and ether oxygens) .
  • Topological polar surface area (TPSA): ~67.9 Ų, indicating moderate polarity .
  • Rotatable bonds: 17, suggesting conformational flexibility .

Properties

CAS No.

63986-40-3

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C17H28N2O3/c1-5-11-21-15-8-9-16(14(4)13-15)18-17(20)22-12-10-19(6-2)7-3/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20)

InChI Key

ZLTIWADRYUDWKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C

Origin of Product

United States

Preparation Methods

Formation of the Carbamate Linkage

  • Starting Materials:

    • 2-methyl-4-propoxyaniline (or its equivalent substituted aniline derivative)
    • Chloroformate derivative (e.g., 2-(diethylamino)ethyl chloroformate)
  • Reaction Conditions:

    • The aniline reacts with the chloroformate in the presence of a base such as triethylamine or pyridine to neutralize hydrochloric acid formed during the reaction.
    • The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent hydrolysis.
  • Mechanism:

    • Nucleophilic attack by the aniline nitrogen on the chloroformate carbonyl carbon forms the carbamate linkage, releasing chloride ion.

Detailed Preparation Protocols and Variations

Step Reagents & Conditions Notes
1. Synthesis of 2-methyl-4-propoxyaniline Alkylation of 2-methyl-4-hydroxyaniline with propyl bromide or propyl tosylate in presence of base (e.g., K2CO3) in acetone or DMF Controls regioselectivity and prevents over-alkylation
2. Formation of carbamate intermediate Reaction of 2-methyl-4-propoxyaniline with 2-(diethylamino)ethyl chloroformate in dichloromethane, triethylamine as base, 0–25°C Low temperature avoids side reactions
3. Purification Extraction, washing, drying, and recrystallization or column chromatography Solvent choice affects purity and yield

Industrial and Research-Scale Considerations

  • Yield Optimization:

    • Hydrolysis sensitivity of carbamate groups requires anhydrous conditions and careful control of moisture.
    • Use of flow chemistry techniques has been reported to improve reaction control and scalability for carbamate derivatives.
  • Solvent Selection:

    • Organic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are preferred.
    • Avoidance of protic solvents during carbamate formation to prevent premature hydrolysis.
  • Bases and Catalysts:

    • Triethylamine, pyridine, or 4-(dimethylamino)pyridine (DMAP) are commonly used to scavenge HCl and catalyze esterification steps.

Analytical and Computational Data Supporting Preparation

Property Value Method/Source
Molecular Weight ~312.4 g/mol Estimated from molecular formula
XLogP3 (lipophilicity) ~4.4 (related carbamate derivatives) PubChem computational data
Topological Polar Surface Area ~50–55 Ų Computational prediction
Rotatable Bonds 10–12 PubChem data for related compounds
Stability Sensitive to alkaline hydrolysis and UV exposure Literature on carbamate stability

Comparative Notes on Related Compounds

  • Compounds with longer alkoxy chains (e.g., pentoxy instead of propoxy) have been synthesized using similar methods but may require adjusted reaction times and purification due to increased hydrophobicity.

  • The diethylamino substituent on the ethyl ester is often introduced via nucleophilic substitution on halogenated intermediates or by direct esterification with the corresponding chloroformate.

Summary of Preparation Methodology

The preparation of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester involves:

  • Alkylation of substituted aniline to introduce the propoxy group.
  • Formation of the carbamate linkage by reaction with 2-(diethylamino)ethyl chloroformate under basic, anhydrous conditions.
  • Purification by standard organic chemistry techniques to obtain a product suitable for research or further chemical modification.

This method is supported by standard organic synthesis protocols for carbamate esters and is adaptable for scale-up with attention to moisture control and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Carbanilic Acid Esters

The compound belongs to the carbanilic acid ester family, characterized by variations in substituents on the aromatic ring and ester groups. Below is a comparative analysis:

Table 1: Structural and Functional Group Variations
Compound Name (CAS No.) Substituents on Aromatic Ring Ester Group Modifications Molecular Weight (g/mol) Key References
Target Compound 2-methyl, 4-propoxy 2-(diethylamino)ethyl ester ~350–400
Carbanilic acid, 2,5-dichloro- (20228-91-5) 2,5-dichloro 2-(diethylamino)ethyl ester + HCl ~371.3 (with HCl)
Carbanilic acid, o-nitro- (2621-84-3) 2-nitro Ethyl ester 210.19
Carbanilic acid, 2-tert-butyl- (100096-59-1) 2-tert-butyl Ethyl ester 187.69
Carbanilic acid, p-methoxy- (7451-55-0) 4-methoxy Ethyl ester 195.22
Key Observations :

Bulky groups (e.g., tert-butyl in CAS 100096-59-1) increase steric hindrance, affecting binding to biological targets .

Monohydrochloride salts (e.g., CAS 20228-91-5) improve stability and water solubility compared to free bases .

Key Findings :
  • Halogenated Derivatives : Chlorine substituents (e.g., CAS 20228-91-5) correlate with antimicrobial activity, likely due to enhanced electrophilicity .
Critical Notes :
  • The target compound’s moderate TPSA (~67.9 Ų) suggests balanced membrane permeability and solubility, favorable for drug-like properties .
  • Nitro-containing analogs (e.g., CAS 2621-84-3) may require metabolic activation, increasing toxicity risks .

Biological Activity

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester, also known by its CAS number 63986-48-1, is an organic compound with a complex structure that has garnered interest for its potential biological activities. This compound features both an ester and an amino functional group, which contribute to its reactivity and possible interactions with biological systems.

  • Molecular Formula : C21H36N2O3
  • Molecular Weight : 364.5 g/mol
  • IUPAC Name : 2-(diethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate
  • CAS Number : 63986-48-1

Biological Activity

The biological activity of Carbanilic acid derivatives, including the specific compound , has been studied in various contexts. The following sections detail the mechanisms of action, potential therapeutic applications, and relevant case studies.

The proposed mechanisms of action for this compound involve:

  • Enzyme Interaction : The compound may interact with enzymes, altering their activity and influencing metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, potentially modulating physiological responses.

Research indicates that the unique structure of this compound allows it to engage with multiple molecular targets, although specific pathways remain under investigation.

Therapeutic Potential

Carbanilic acid derivatives are being explored for various therapeutic applications:

  • Antimicrobial Activity : Some studies suggest that compounds similar to Carbanilic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research has indicated potential anticancer effects, particularly in targeting specific cancer cell lines.

A study published in a peer-reviewed journal highlighted the efficacy of certain carbamate derivatives in inhibiting tumor growth in vitro .

Data Table of Biological Activities

Activity Type Description Source
AntimicrobialExhibits activity against various bacterial strains
AnticancerInhibits growth of specific cancer cell lines
Enzyme InhibitionModulates activity of enzymes involved in metabolic pathways
Receptor InteractionPotential binding to neurotransmitter receptors

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on a series of carbamate derivatives demonstrated that Carbanilic acid derivatives showed significant inhibition against Gram-positive bacteria. The study utilized standard disc diffusion methods to assess antibacterial activity and found promising results indicating the potential for further development as antimicrobial agents.
  • Anticancer Research :
    In vitro studies assessed the effect of Carbanilic acid derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that these compounds could serve as leads for new anticancer drugs.
  • Neuropharmacology Investigations :
    Research into the neuropharmacological effects of similar compounds revealed potential interactions with cholinergic receptors, which could inform future studies on cognitive enhancement or neuroprotective strategies.

Q & A

Q. Critical Conditions :

  • Moisture-free environment to prevent hydrolysis.
  • Temperature control (0–25°C) to avoid side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How can spectroscopic techniques confirm the compound’s structure?

Answer :
Key spectral data for structural validation (based on analogous compounds ):

Property Expected Value
¹H NMR δ 1.2–1.4 (triplet, CH₃ from propoxy), δ 3.5–3.7 (quartet, OCH₂), δ 2.6–2.8 (q, N(CH₂CH₃)₂)
IR 1740–1720 cm⁻¹ (ester C=O), 1250–1200 cm⁻¹ (C-O ester)
Mass Spec (Exact Mass) 468.2988 (M⁺)
Topological Polar SA 67.9 Ų (indicates H-bonding potential)

Q. Methodology :

  • ¹³C NMR confirms the ester carbonyl (~170 ppm) and aromatic carbons.
  • HRMS validates molecular weight and fragmentation patterns .

Advanced: How does the diethylaminoethyl ester moiety influence reactivity in nucleophilic acyl substitution?

Answer :
The diethylaminoethyl group introduces steric hindrance and electron-donating effects, slowing nucleophilic attack compared to unsubstituted esters.

  • Mechanistic Insight : The tertiary amine adjacent to the ester oxygen reduces electrophilicity of the carbonyl carbon via resonance. This is critical in designing prodrugs or controlled-release systems .
  • Experimental Validation : Compare hydrolysis rates (e.g., under acidic/alkaline conditions) with non-aminated esters. Use HPLC to quantify degradation products .

Advanced: How to resolve conflicting stability data under varying pH conditions?

Answer :
Conflicting stability data often arise from impurities or experimental variability. A systematic approach includes:

Accelerated Stability Testing :

  • Expose the compound to buffers (pH 1–12) at 40°C/75% RH.
  • Monitor degradation via HPLC-UV at 0, 7, 14, 28 days.

Identify Degradants :

  • LC-MS/MS to characterize byproducts (e.g., free carbanilic acid or diethylaminoethanol).

Control Variables :

  • Use ultra-pure solvents and inert atmosphere to minimize oxidation .

Example : If degradation is faster at pH < 3 than literature suggests, check for residual acid catalysts from synthesis .

Advanced: What strategies optimize the compound’s application in multi-step organic synthesis?

Answer :
The ester’s stability and functional groups make it suitable as a protecting group or intermediate.

  • Protecting Carbamates : Use the diethylaminoethyl ester to mask amines during peptide synthesis. Deprotect via mild acid hydrolysis (e.g., 10% HCl/THF) .
  • Cross-Coupling Reactions : The propoxy group enables Suzuki-Miyaura coupling (e.g., with aryl boronic acids). Optimize Pd catalysts (e.g., Pd(PPh₃)₄) in DMF at 80°C .

Case Study : Analogous carbanilic esters are used in synthesizing antipsychotic intermediates, highlighting this compound’s potential in medicinal chemistry .

Basic: What are the compound’s key physicochemical properties relevant to solubility and formulation?

Answer :
Critical properties (experimental data from analogs ):

Property Value
LogP (Predicted) ~3.5 (lipophilic)
Hydrogen Bond Donors 1 (amide NH)
Hydrogen Bond Acceptors 5 (ester O, carbamate O/N)
Rotatable Bonds 17 (flexibility impacts bioavailability)

Solubility Enhancement : Use cyclodextrins or lipid-based nanoemulsions for in vitro assays .

Advanced: How to analyze structure-activity relationships (SAR) for biological activity?

Q. Answer :

Modify Substituents : Syntize analogs with varying alkoxy chains (e.g., ethoxy vs. butoxy) and compare bioactivity.

Assay Design :

  • Enzyme Inhibition : Test against acetylcholinesterase (relevant to neuroactive compounds) .
  • Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugate) and confocal microscopy.

Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .

Contradiction Resolution : If SAR data conflict, validate purity via DSC (melting point analysis) and repeat assays with controlled crystal forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.